molecular formula C21H20FNO4 B6281219 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid CAS No. 2138033-43-7

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid

Cat. No. B6281219
CAS RN: 2138033-43-7
M. Wt: 369.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid” is a proline derivative . Its IUPAC name is { (2R)-1- [ (9H-fluoren-9-ylmethoxy)carbonyl]-2-pyrrolidinyl}acetic acid . The compound has a molecular weight of 351.4 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C21H21NO4/c23-20 (24)12-14-6-5-11-22 (14)21 (25)26-13-19-17-9-3-1-7-15 (17)16-8-2-4-10-18 (16)19/h1-4,7-10,14,19H,5-6,11-13H2, (H,23,24)/t14-/m1/s1 . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a boiling point of 562.1±23.0C at 760 mmHg . The compound is stored in a sealed, dry environment at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . The precautionary statement is P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid' involves the protection of the amine group of pyrrolidine, followed by the reaction with 9H-fluorene-9-carbonyl chloride to form the amide. The resulting amide is then subjected to a fluorination reaction to introduce the fluoro group. Finally, the protected amine group is deprotected to obtain the target compound.", "Starting Materials": [ "Pyrrolidine", "9H-fluorene-9-carbonyl chloride", "Fluorine gas", "2-chloroacetic acid", "Diisopropylethylamine", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Protection of pyrrolidine amine group with 9H-fluorene-9-carbonyl chloride in the presence of diisopropylethylamine and dimethylformamide to form 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine", "Step 2: Reaction of the protected pyrrolidine with 2-chloroacetic acid in the presence of sodium hydroxide and methanol to form 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-chloroacetic acid", "Step 3: Fluorination of the chloro group in the previous step with fluorine gas in the presence of hydrochloric acid to form 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid", "Step 4: Deprotection of the amine group in the presence of hydrochloric acid to obtain the target compound '2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid'" ] }

CAS RN

2138033-43-7

Product Name

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2-fluoroacetic acid

Molecular Formula

C21H20FNO4

Molecular Weight

369.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.